molecular formula C22H23NO5S B4844892 ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate

ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate

Cat. No. B4844892
M. Wt: 413.5 g/mol
InChI Key: LJWHDIHFSJRPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DMPT is a derivative of benzothiophene, which is a heterocyclic compound containing sulfur and carbon atoms. The purpose of

Mechanism of Action

The mechanism of action of ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the activation of the mTOR pathway and the inhibition of NF-κB signaling. The mTOR pathway plays a critical role in cell growth and proliferation, while NF-κB signaling is involved in inflammation and immune response. By modulating these pathways, ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate may be able to exert its anti-inflammatory, anti-cancer, and immunomodulatory effects.
Biochemical and Physiological Effects:
ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate can inhibit the growth of cancer cells and induce apoptosis. ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate has also been shown to modulate the activity of immune cells, such as T cells and natural killer cells. In vivo studies in animals have demonstrated that ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate can improve growth performance, increase feed intake, and enhance the quality of meat and milk.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate for lab experiments is its versatility. ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate can be used in a range of applications, from cell culture studies to animal experiments. ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate is its cost. ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate is a synthetic compound that requires specialized equipment and expertise to synthesize, which can make it expensive compared to other compounds.

Future Directions

There are several future directions for the study of ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate. One area of research is the development of new synthesis methods for ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate that are more efficient and cost-effective. Another area of research is the identification of new applications for ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate, particularly in medicine. Additional studies are also needed to elucidate the mechanism of action of ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate and to better understand its biochemical and physiological effects. Finally, more research is needed to evaluate the safety and efficacy of ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate in humans.

Scientific Research Applications

Ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate has been studied extensively for its potential applications in various fields, including medicine and agriculture. In medicine, ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate has been shown to have anti-inflammatory and anti-cancer properties. Studies have also demonstrated that ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate can enhance the immune response and improve the efficacy of chemotherapy drugs. In agriculture, ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate has been used as a feed additive for livestock to improve growth performance and increase feed intake. ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate has also been shown to improve the quality of meat and milk in livestock.

properties

IUPAC Name

ethyl 5-[3-(3,4-dimethoxyphenyl)propanoylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-4-28-22(25)20-13-15-12-16(7-9-19(15)29-20)23-21(24)10-6-14-5-8-17(26-2)18(11-14)27-3/h5,7-9,11-13H,4,6,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWHDIHFSJRPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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